molecular formula C29H36N4O B12725329 1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol CAS No. 130908-34-8

1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol

Cat. No.: B12725329
CAS No.: 130908-34-8
M. Wt: 456.6 g/mol
InChI Key: WVBJGULOQLOEDF-UHFFFAOYSA-N
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Description

1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol is a complex organic compound with a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cystic fibrosis and other diseases involving ion channel dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol typically involves multi-step reaction protocols. One common approach includes the following steps :

    Formation of the spiro compound: This involves the reaction of a piperidine derivative with a pyrido[3,4-b]indole derivative under specific conditions to form the spiro structure.

    Benzylation: The spiro compound is then benzylated using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol involves its interaction with specific molecular targets, such as ion channels. It functions as a co-potentiator, enhancing the activity of existing potentiators like VX-770 or GLGP1837. This synergistic effect helps restore the function of minimal function cystic fibrosis transmembrane conductance regulator (CFTR) mutants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol is unique due to its spiro structure and the presence of both benzyl and piperidin-1-ylethanol moieties. This unique structure contributes to its potent activity as a co-potentiator for CFTR mutants, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

130908-34-8

Molecular Formula

C29H36N4O

Molecular Weight

456.6 g/mol

IUPAC Name

1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol

InChI

InChI=1S/C29H36N4O/c1-28(34,32-17-8-3-9-18-32)33-19-14-25-24-12-6-7-13-26(24)30-27(25)29(33)15-20-31(21-16-29)22-23-10-4-2-5-11-23/h2,4-7,10-14,19,30,34H,3,8-9,15-18,20-22H2,1H3

InChI Key

WVBJGULOQLOEDF-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCCCC1)(N2C=CC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36)O

Origin of Product

United States

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